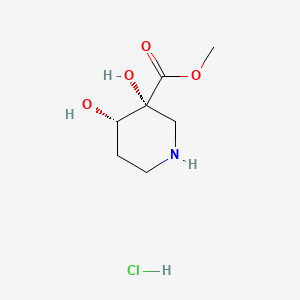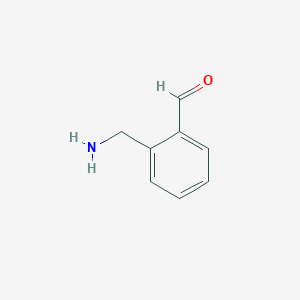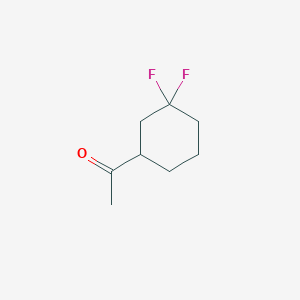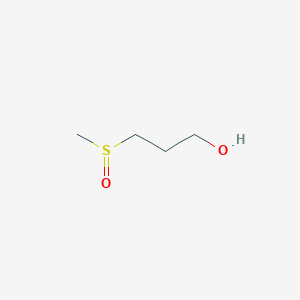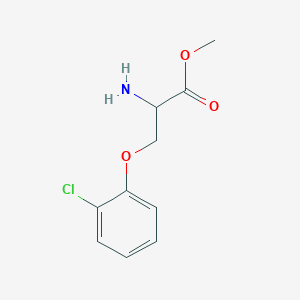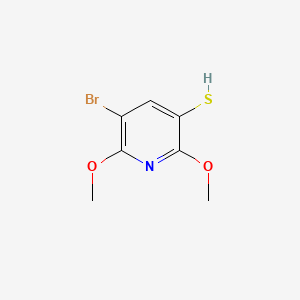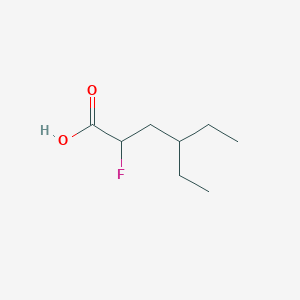
4-Ethyl-2-fluorohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluorohexanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethyl group at the fourth position and a fluorine atom at the second position on a hexanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluorohexanoic acid can be achieved through several methods. One common approach involves the fluorination of 4-ethylhexanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-ethylhexanoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of the fluorine atom into the hexanoic acid chain, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Ethyl-2-fluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted hexanoic acid derivatives.
科学研究应用
4-Ethyl-2-fluorohexanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Ethyl-2-fluorohexanoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and interaction with enzymes or receptors. This can lead to changes in metabolic pathways or inhibition of specific enzymes, making it a valuable tool in biochemical research.
相似化合物的比较
4-Ethylhexanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluorohexanoic acid: Lacks the ethyl group, leading to variations in its physical and chemical behavior.
属性
分子式 |
C8H15FO2 |
|---|---|
分子量 |
162.20 g/mol |
IUPAC 名称 |
4-ethyl-2-fluorohexanoic acid |
InChI |
InChI=1S/C8H15FO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
MCPNEXSQVUAEJL-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
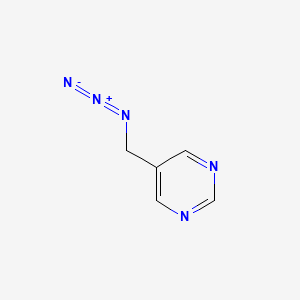
![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)

![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)


